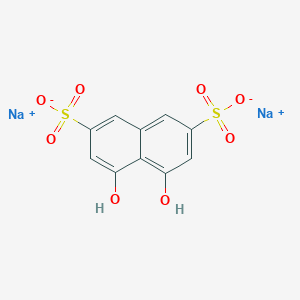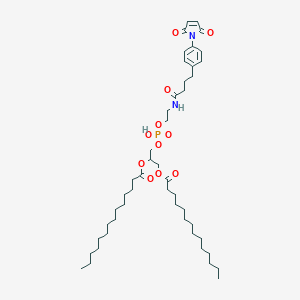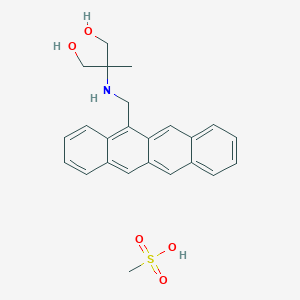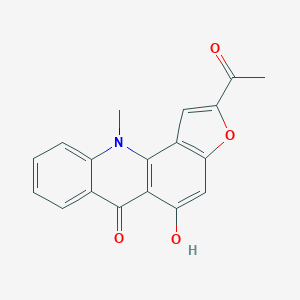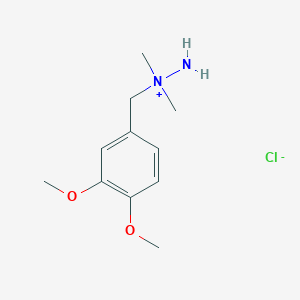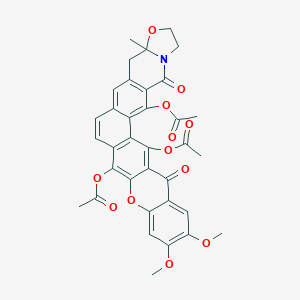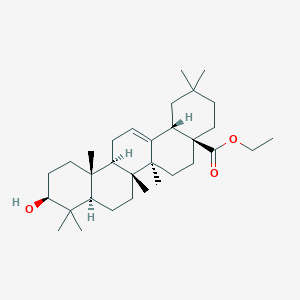
Ethyl oleanolate
Overview
Description
Ethyl oleanolate is a triterpenoid compound that is extracted from the leaves of the Olea europaea plant. It has been found to possess various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. Ethyl oleanolate has shown potential as a therapeutic agent in the treatment of various diseases due to its ability to modulate multiple cellular signaling pathways.
Scientific Research Applications
Fuel Lubricity Improvement : Ethyl oleate, a compound related to ethyl oleanolate, enhances the lubricity of gasoline, reducing wear scar diameter and friction coefficients (Sena, Neto, & Pereira, 2019).
Potential in Treating Various Diseases : Oleanolic acid, the base compound of ethyl oleanolate, shows promise in treating diseases like dyslipidemia, diabetes, and metabolic syndrome. It works by enhancing insulin response and protecting against diabetes complications (Castellano, Ramos‐Romero, & Perona, 2022).
Chronic Disease Treatment and Management : Oleanolic acid derivatives are considered potential alternative therapies for chronic diseases (Ayeleso, Matumba, & Mukwevho, 2017).
Antidiabetic Activity : Oleanolic acid demonstrates potent antidiabetic activity by inhibiting enzymes like α-amylase and lipase (Khlif, Hamden, Damak, & Allouche, 2012).
Anticancer and Antidepressant Properties : Research has shown significant advances in understanding the beneficial effects of oleanolic acid and its derivatives in various diseases, including their use in anticancer chemotherapies (Liu, 2005). Additionally, derivatives like oleanolic acid acrylate have antidepressant-like effects (Fajemiroye et al., 2015).
Bio-lubricant Properties : Certain derivatives, such as dioxo-dioxane and dioxepane ethyl oleate, exhibit promising bio-lubricant properties, suitable for industrial applications (Wahyuningsih & Kurniawan, 2020).
Pharmacokinetics and Drug Delivery : Studies have focused on improving the stability, permeability, affinity, and bioavailability of oleanolic acid, which is relevant for pharmacokinetic studies and drug delivery systems (Cao et al., 2013).
Potential in Solubility Enhancement : The development of self-microemulsions enhances the solubility of oleanolic acid, which is important for its application in various fields (Xin, 2008).
properties
IUPAC Name |
ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-DFHVBEEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oleanolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



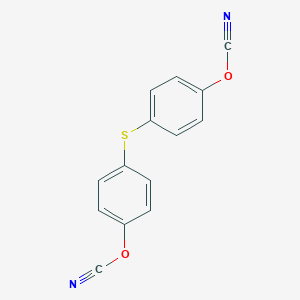
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
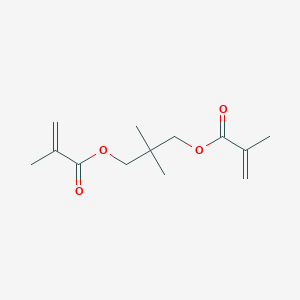
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
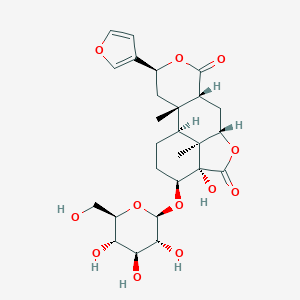
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
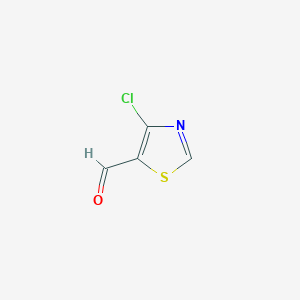
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
